4-Methylbenzyl cyanide
Overview
Description
4-Methylbenzyl cyanide is a chemical compound that is related to various research areas, including organic synthesis and material science. While the provided data does not directly discuss 4-Methylbenzyl cyanide, it does mention compounds with similar structural motifs or functional groups, which can be informative for understanding the properties and reactivity of 4-Methylbenzyl cyanide.
Synthesis Analysis
The synthesis of related compounds often involves nucleophilic substitution reactions, as seen in the study of 4-methylbenzyl thiocyanate, where nucleophiles attack different electrophilic sites on the molecule . Another synthesis approach is the treatment of polymethylbenzyl cyanides with fuming nitric acid, leading to nitrooxylation and subsequent conversion into other derivatives . Additionally, 4-hydroxybenzyl cyanide was synthesized from 4-hydroxybenzeneacetamide using a dehydration reaction catalyzed by Bu2SnO .
Molecular Structure Analysis
The molecular structure of compounds similar to 4-Methylbenzyl cyanide has been characterized using various spectroscopic techniques and X-ray crystallography. For instance, the structure of a sulfonamide compound was determined using FT-IR, NMR, UV-Vis, and X-ray single crystal techniques . The molecular and crystal structures of a 4-hydroxy derivative of a related compound were also determined by X-ray diffraction analysis .
Chemical Reactions Analysis
The reactivity of compounds structurally related to 4-Methylbenzyl cyanide can be complex, involving multiple electrophilic sites and secondary reactions . The reaction of polymethylbenzyl cyanides with fuming nitric acid is an example of regiospecific transformation . Isocyanide cyclization reactions have been explored, leading to the formation of various heterocyclic systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to 4-Methylbenzyl cyanide can be deduced from spectroscopic data and theoretical calculations. For example, DFT calculations were used to predict vibrational frequencies, NMR chemical shifts, and absorption wavelengths of a sulfonamide compound . The IR spectra and structure of 4-hydroxybenzylidenemalononitrile and its derivatives were investigated to understand the changes in IR spectra upon conversion to anionic species . The crystal structure, morphology, and intermolecular interactions of N-(4-methylbenzyl)benzamide were studied, providing insights into its potential optical and piezoelectric applications .
Scientific Research Applications
Nucleophilic Substitution Reactions
4-Methylbenzyl cyanide is studied for its unique reactivity in nucleophilic substitution reactions. It is known to possess multiple electrophilic sites that can undergo nucleophilic attack. These reactions are significant for understanding the selective reactivities of attacking sites for nucleophiles in compounds like 4-methylbenzyl cyanide (Ōae, Yamada, Fujimori, & Kikuchi, 1983).
Synthesis of Alpha-Benzoylbenzyl Cyanide
The compound is used in the synthesis of alpha-benzoylbenzyl cyanide and benzoic acid through reactions involving potassium superoxide, showcasing its utility in forming complex organic compounds (Yim, Park, & Han, 1999).
Hydrogen Cyanide Detection
4-Methylbenzyl cyanide plays a role in detecting hydrogen cyanide in air. This application is crucial for environmental and safety monitoring, where detecting toxic substances at low concentrations is essential (Bentley & Alder, 1989).
Fluorescent Heterocyclic Compounds Synthesis
It is also instrumental in synthesizing new fluorescent heterocyclic compounds, which are valuable in various scientific fields, including material science and biological imaging (Pordel, 2012).
Environmental Applications
4-Methylbenzyl cyanide's derivatives are studied for environmental applications, such as the detection of cyanide in water and wastewater. This is crucial for monitoring and maintaining environmental safety standards (Dash, Balomajumder, & Kumar, 2009).
Chemical Education
This compound is also used in green chemistry experiments in educational settings. Its use in such experiments can enhance the practical skills of students while raising awareness about environmental protection (ZhouHong-pin, 2010)
Safety And Hazards
4-Methylbenzyl cyanide is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-(4-methylphenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-8-2-4-9(5-3-8)6-7-10/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHKXHKUKJXLAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90183674 | |
Record name | p-Tolylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90183674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylbenzyl cyanide | |
CAS RN |
2947-61-7 | |
Record name | 4-Methylphenylacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2947-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Tolylacetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002947617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Tolylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90183674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-tolylacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.058 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-TOLYLACETONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LWN3C33SM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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